molecular formula C13H20O2 B13953294 Benzene, 1,2-diethoxy-4-propyl- CAS No. 497156-82-8

Benzene, 1,2-diethoxy-4-propyl-

Cat. No.: B13953294
CAS No.: 497156-82-8
M. Wt: 208.30 g/mol
InChI Key: MQKBEPIFFKPRRO-UHFFFAOYSA-N
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Description

Benzene, 1,2-diethoxy-4-propyl- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two ethoxy groups at the 1 and 2 positions and a propyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-diethoxy-4-propyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1,2-diethoxy-4-propyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and yields. The use of catalysts such as zeolites can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,2-diethoxy-4-propyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.

    Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy and propyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) with iron or aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1,2-diethoxy-4-propyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1,2-diethoxy-4-propyl- involves its interaction with molecular targets through its aromatic ring and substituents. The ethoxy and propyl groups can influence the electron density of the benzene ring, affecting its reactivity and interactions with other molecules. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species.

Comparison with Similar Compounds

  • Benzene, 1,2-dimethoxy-4-propyl-
  • Benzene, 1,2-diethoxy-4-methyl-
  • Benzene, 1,2-diethoxy-4-butyl-

Comparison: Benzene, 1,2-diethoxy-4-propyl- is unique due to the presence of both ethoxy and propyl groups, which can significantly influence its chemical properties and reactivity. Compared to Benzene, 1,2-dimethoxy-4-propyl-, the ethoxy groups in Benzene, 1,2-diethoxy-4-propyl- provide different steric and electronic effects. Similarly, the propyl group differentiates it from Benzene, 1,2-diethoxy-4-methyl- and Benzene, 1,2-diethoxy-4-butyl-, affecting its physical and chemical behavior.

Properties

CAS No.

497156-82-8

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1,2-diethoxy-4-propylbenzene

InChI

InChI=1S/C13H20O2/c1-4-7-11-8-9-12(14-5-2)13(10-11)15-6-3/h8-10H,4-7H2,1-3H3

InChI Key

MQKBEPIFFKPRRO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC)OCC

Origin of Product

United States

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